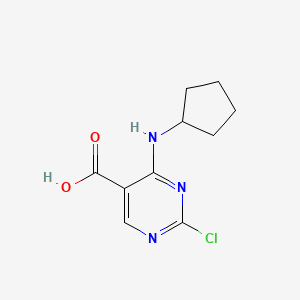
2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a chlorine atom at the 2-position, a cyclopentylamino group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic attack, leading to substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA). The reactions are typically carried out under anhydrous conditions and at low temperatures to ensure regioselectivity and high yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can lead to the formation of C-4 substituted products, while oxidation with m-CPBA can result in the formation of sulfoxides .
Applications De Recherche Scientifique
2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
- 2-Chloropyrimidine
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group at the 4-position, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-5-7(9(15)16)8(14-10)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16)(H,12,13,14) |
Clé InChI |
HOLLUKAWHLFZAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=NC(=NC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


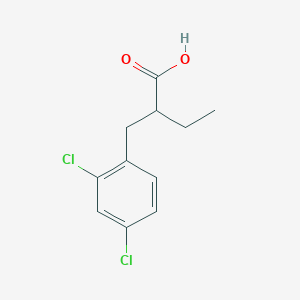
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)





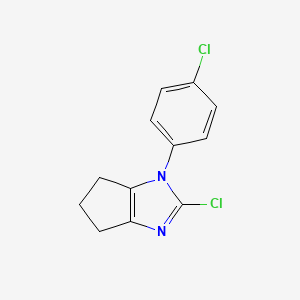


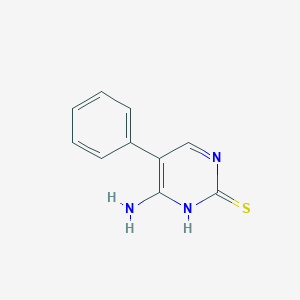
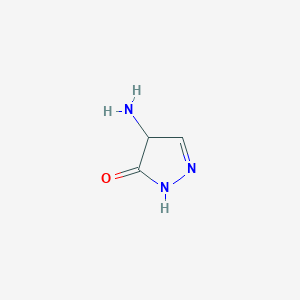
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
